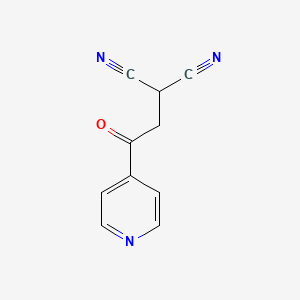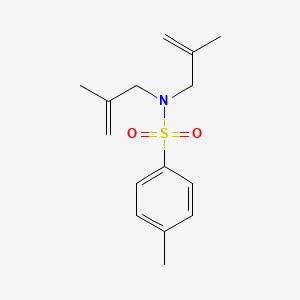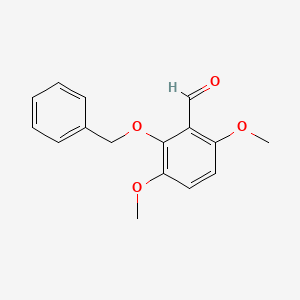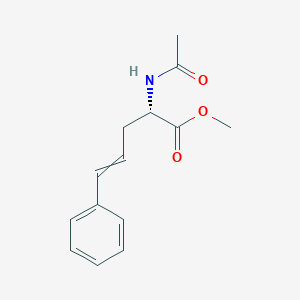
2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile: is an organic compound with the molecular formula C10H7N3O It is characterized by the presence of a pyridine ring attached to a malononitrile moiety through an oxoethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile typically involves the reaction of pyridine-4-carbaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The nitrile groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted malononitrile derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and other organic materials .
Biology and Medicine: Its structural features make it a candidate for the development of inhibitors targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its reactivity and versatility make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of its use .
Comparison with Similar Compounds
- 2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile
- 2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile
- 2-(2-Oxo-2-(pyridin-5-YL)ethyl)malononitrile
Comparison: Compared to its analogs, 2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile exhibits unique reactivity due to the position of the pyridine ring. This positional difference can influence the compound’s electronic properties and its interactions with other molecules. The specific placement of the pyridine ring can also affect the compound’s solubility and stability .
Properties
CAS No. |
610270-72-9 |
|---|---|
Molecular Formula |
C10H7N3O |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-(2-oxo-2-pyridin-4-ylethyl)propanedinitrile |
InChI |
InChI=1S/C10H7N3O/c11-6-8(7-12)5-10(14)9-1-3-13-4-2-9/h1-4,8H,5H2 |
InChI Key |
CAEFGNHLGCCXCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)CC(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide](/img/structure/B14236689.png)
![4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol](/img/structure/B14236693.png)
![(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14236702.png)
![Methyl 3-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14236710.png)
![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)

![1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one](/img/structure/B14236725.png)
![N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine](/img/structure/B14236731.png)
![{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol](/img/structure/B14236732.png)



